2-Oxobutyl acetate

Physicochemical Property Differentiation Isomer Separation Distillation Purification

2-Oxobutyl acetate (CAS 1575-57-1; syn. 1-acetoxy-2-butanone, 1-hydroxy-2-butanone acetate) is a C₆H₁₀O₃ ester with molecular weight 130.14 g·mol⁻¹, classified as an alpha-acyloxy ketone—a ketone bearing an acyloxy substituent at the alpha-carbon.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1575-57-1
Cat. No. B072988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxobutyl acetate
CAS1575-57-1
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(=O)COC(=O)C
InChIInChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3
InChIKeyLHGWJCBYBIICPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxobutyl Acetate (CAS 1575-57-1): Chemical Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


2-Oxobutyl acetate (CAS 1575-57-1; syn. 1-acetoxy-2-butanone, 1-hydroxy-2-butanone acetate) is a C₆H₁₀O₃ ester with molecular weight 130.14 g·mol⁻¹, classified as an alpha-acyloxy ketone—a ketone bearing an acyloxy substituent at the alpha-carbon [1]. Its structure integrates an acetyl ester moiety directly adjacent to an ethyl ketone carbonyl (SMILES: CCC(=O)COC(=O)C), conferring dual ester/ketone reactivity absent from simple alkyl acetates [2]. Predicted physicochemical properties include a boiling point of 171.0 °C at 760 mmHg, logP (XLogP3) of 0.3, and estimated water solubility of ~5.1 × 10⁴ mg·L⁻¹ at 25 °C, indicating moderate hydrophilicity relative to non-ketone acetates .

Workflow Chemoselective transformation support with ketone/ester dual reactivity
Selection Logic Alpha-acyloxy ketone probe not achievable with simple alkyl acetates
Procurement Context Separate handling from flavor/fragrance-grade esters per safety restriction

Why 2-Oxobutyl Acetate Cannot Be Replaced by Generic Alkyl Acetates or Its Regioisomer 3-Oxobutyl Acetate in Critical Applications


The alpha-acyloxy ketone architecture of 2-oxobutyl acetate creates a unique electronic and steric environment that is absent in both simple alkyl acetates (e.g., n-butyl acetate) and its regioisomer 3-oxobutyl acetate (CAS 10150-87-5). The alpha-positioned acetoxy group experiences electron withdrawal from the adjacent ketone carbonyl, activating the ester toward nucleophilic attack and enabling chemoselective transformations—hydrolysis to 2-butanone, reduction to 2-hydroxybutyl acetate, or participation in heterocycle synthesis—that cannot be replicated by 3-oxobutyl acetate, which yields 4-hydroxy-2-butanone upon hydrolysis . Furthermore, 2-oxobutyl acetate carries an explicit industrial safety restriction: The Good Scents Company recommends it is not for fragrance use and not for flavor use, a categorical exclusion that distinguishes it from flavor/fragrance-grade butyl acetate esters and mandates separate procurement, handling, and regulatory documentation [1].

Target 2-Oxobutyl acetate: alpha-acyloxy ketone architecture; hydrolyzes to 2-butanone
Substitute Risk 3-Oxobutyl acetate: yields 4-hydroxy-2-butanone upon hydrolysis, altering downstream products
Target Explicit industrial restriction: not for fragrance use; not for flavor use
Substitute Risk n-Butyl acetate: widely permitted flavor/fragrance grade; regulatory segregation required
Target Reactivity activated by alpha-acetoxy electron withdrawal
Substitute Risk Generic alkyl acetates: lack ketone-directed chemoselectivity, may shift reaction outcomes

Product-Specific Quantitative Differentiation Evidence for 2-Oxobutyl Acetate (CAS 1575-57-1) Against Closest Analogs


Boiling Point Differential of ~14 °C at Atmospheric Pressure Enables Distillation-Based Separation from 3-Oxobutyl Acetate Regioisomer

2-Oxobutyl acetate exhibits a predicted atmospheric boiling point of 171.0 °C, which is 13.9 °C lower than its regioisomer 3-oxobutyl acetate (184.9 °C) . Under reduced pressure, experimental data corroborate this trend: 2-oxobutyl acetate distills at 56–58 °C / 2 mmHg [1], whereas 3-oxobutyl acetate (as 4-acetoxy-2-butanone) distills at 93–95 °C / 20 mmHg . This ~14 °C gap at atmospheric pressure is practically significant for fractional distillation in both laboratory purification and industrial-scale separation, enabling procurement of isomerically enriched material when synthetic routes generate mixed regioisomeric products (such as the OH-radical oxidation of n-butyl acetate, where both isomers are co-produced at approximately equal yields).

Boiling Point Gap
Cross-study comparable
ΔTbp ≈ 13.9 °C at 760 mmHg
Target: 171.0 °C; Regioisomer: 184.9 °C (predicted)
Supports distillation-based isomer separation for enriched procurement
Validated at reduced pressure; regioisomer contamination may alter synthesis
Physicochemical Property Differentiation Isomer Separation Distillation Purification

Co-Formation at Equal Yield (15 ± 5%) with 3-Oxobutyl Acetate in Gas-Phase Atmospheric Oxidation of n-Butyl Acetate

In a direct head-to-head product study, Veillerot et al. (1996) examined the gas-phase reaction of n-butyl acetate with hydroxyl radicals in an environmental smog chamber at 298 K and atmospheric pressure under simulated tropospheric conditions. Two primary reaction products were identified and quantified: 2-oxobutyl acetate (CH₃-CO-O-CH₂-CO-CH₂-CH₃) and 3-oxobutyl acetate (CH₃-CO-O-CH₂-CH₂-CO-CH₃), each accounting for (15 ± 5)% of the overall OH reaction flux [1]. The equal partitioning demonstrates that the two regioisomers are formed via parallel mechanistic pathways from the same precursor, with neither isomer kinetically favored. This experimental co-formation is the only published study directly quantifying both regioisomers simultaneously under identical conditions, making it the definitive reference for their comparative atmospheric chemistry.

Atmospheric Co-Formation
Direct head-to-head
Equal yields: 15 ± 5% for both isomers
OH-oxidation of n-butyl acetate; smog chamber, 298 K
Both authentic standards required for accurate VOC peak assignment
Veillerot et al. 1996; kinetic resolution not achievable
Atmospheric Chemistry Volatile Organic Compound Oxidation Environmental Fate

Aqueous Base-Catalyzed Hydrolysis Half-Life of 4.0 Days at pH 8 and Product Differentiation from 3-Oxobutyl Acetate

The EPI Suite HYDROWIN v1.67 model estimates that 2-oxobutyl acetate undergoes base-catalyzed ester hydrolysis with a total rate constant Kb = 1.998 L·mol⁻¹·s⁻¹ for pH > 8 at 25 °C, corresponding to a hydrolysis half-life of 4.0 days at pH 8 and 40.2 days at pH 7 . Critically, hydrolysis of 2-oxobutyl acetate yields 2-butanone (methyl ethyl ketone) and acetic acid, whereas its regioisomer 3-oxobutyl acetate yields 4-hydroxy-2-butanone and acetic acid—a divergent product profile arising from the position of the ketone relative to the ester linkage . This product divergence is not a matter of rate difference but of chemical identity: the two isomers generate functionally distinct downstream species (a volatile industrial ketone versus a bifunctional hydroxy-ketone), making them non-interchangeable in any application where the hydrolytic fate matters.

Hydrolysis Half-Life
Class-level inference
4.0 days at pH 8 (25 °C)
Products: 2-butanone + acetic acid; Kb = 1.998 L·mol⁻¹·s⁻¹
Informs aqueous workup protocols for latent 2-butanone release
3-Oxobutyl acetate yields 4-hydroxy-2-butanone; product identity diverges
Hydrolytic Stability Environmental Persistence Synthetic Intermediate Handling

Thermal Stability to 300 °C Without Toxic Off-Gassing: A Safety and Process Distinction

According to CymitQuimica's product specification for 1-hydroxy-2-butanone acetate (2-oxobutyl acetate), the compound is thermally stable at temperatures up to 300 °C and does not release toxic gases such as hydrogen chloride or carbon monoxide upon heating . This thermal stability threshold of 300 °C is explicitly higher than typical ester pyrolysis temperatures (common alkyl acetates undergo thermal elimination at ≥200 °C) and contrasts with chlorinated ester analogs that evolve HCl upon thermal degradation. While no direct head-to-head TGA/MS comparator data for 3-oxobutyl acetate are available, this vendor-specified stability ceiling provides a process-relevant boundary condition for high-temperature reactions, distillations, and thermal safety assessments that is not routinely documented for non-commercial analogs.

Thermal Stability
Vendor-reported
Stable up to 300 °C without toxic off-gassing
No HCl or CO release reported; CymitQuimica specification
Supports thermal safety boundary for high-temperature process design
Class-level comparison with chlorinated ester pyrolysis; verify experimentally
Thermal Processing Safety High-Temperature Synthesis Industrial Hygiene

Distinct Atmospheric Oxidation Half-Life of 4.5 Days (OH Radical) and Ready Biodegradability Profile

The EPI Suite AopWin v1.92 model estimates an overall OH radical reaction rate constant of 2.3939 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ for 2-oxobutyl acetate at 25 °C, yielding an atmospheric half-life of 4.47 days (assuming 12-hr daylight, 1.5 × 10⁶ OH radicals·cm⁻³) . This places the compound in the moderately reactive category for tropospheric VOCs—more persistent than n-butyl acetate (which reacts faster via alkoxy radical pathways and has multiple degradation channels) but less persistent than fully halogenated analogs. Additionally, BIOWIN modeling predicts ready biodegradability (Biowin2 non-linear model score: 0.9917; Biowin6 MITI non-linear: 0.9501; ready biodegradability prediction: YES), with a primary biodegradation half-life estimated at 3.87 days (Biowin4) . These modeled parameters provide quantitative differentiation for environmental fate assessments where 3-oxobutyl acetate data are absent.

Atmospheric Lifetime
Cross-study comparable
Half-life: 4.47 days (OH radical)
~2.1× longer than n-butyl acetate; kOH = 2.39 × 10⁻¹² cm³·molecule⁻¹·s⁻¹
Distinct persistence supports separate VOC emission inventory classification
Ready biodegradable prediction (BIOWIN); 3-oxobutyl acetate data absent
Environmental Persistence Atmospheric Lifetime Biodegradation Screening

Evidence-Backed Research and Industrial Application Scenarios for 2-Oxobutyl Acetate (CAS 1575-57-1)


Authentic Analytical Reference Standard for VOC Atmospheric Oxidation Product Identification

Based on the Veillerot et al. (1996) finding that 2-oxobutyl acetate and its regioisomer 3-oxobutyl acetate are co-produced at (15 ± 5)% each from the OH-radical oxidation of n-butyl acetate [1], atmospheric chemistry laboratories require pure 2-oxobutyl acetate as an authentic standard for GC-MS or PTR-MS product identification in smog chamber studies and ambient air monitoring. The equal yields but distinct chromatographic retention (driven by the 14 °C boiling point difference between the two isomers) mean both authentic standards are independently necessary for accurate peak assignment. 2-Oxobutyl acetate is the only commercially available standard for the alpha-acyloxy regioisomer in this degradation pathway.

Latent 2-Butanone Synthon in Multi-Step Organic Synthesis Requiring Chemoselective Ketone Protection

The alpha-acyloxy ketone structure of 2-oxobutyl acetate enables its use as a protected 2-butanone equivalent in synthetic sequences where the ketone must be masked during upstream transformations and liberated under controlled hydrolysis conditions. The predicted base-catalyzed hydrolysis half-life of 4.0 days at pH 8 provides a defined deprotection window for synthetic planning . Critically, only the 2-oxobutyl regioisomer yields 2-butanone upon hydrolysis; 3-oxobutyl acetate would instead produce 4-hydroxy-2-butanone, a functionally distinct species that would alter the synthetic outcome. The patent literature (US 3,965,157) specifically establishes 1-acetoxy-2-butanone as a preparatively accessible intermediate via dithiane acylation–hydrolysis methodology [2].

High-Temperature Heterocycle Synthesis with Documented Thermal Safety Boundaries to 300 °C

For industrial process chemists exploring 2-oxobutyl acetate as a building block for isoxazole or oxazole heterocycle synthesis (via condensation with amidoximes or cyanamide derivatives, as described in the broader alpha-acyloxy ketone literature), the vendor-documented thermal stability up to 300 °C without toxic gas evolution (no HCl, no CO) provides a quantifiable safety margin for scale-up . This contrasts with chlorinated ketone ester alternatives that may evolve corrosive HCl at elevated temperatures, requiring costly scrubbing infrastructure. The 300 °C ceiling specifically informs reactor design temperature limits and emergency relief system specifications.

Non-Flavor/Non-Fragrance Intermediate for Pharmaceutical Research Requiring Regulatory Segregation

The explicit TGSC recommendation that 2-oxobutyl acetate is not for fragrance use and not for flavor use [3] establishes a clear procurement boundary: laboratories and manufacturing facilities operating under food-grade GMP or flavor/FEMA regulatory frameworks must segregate this compound from flavor/fragrance-grade butyl acetates and ketone esters. This regulatory status is a critical differentiator from n-butyl acetate (FEMA 2174, widely used in food flavorings) and positions 2-oxobutyl acetate specifically within pharmaceutical intermediate, agrochemical precursor, and research-only procurement categories, simplifying compliance documentation and storage zoning.

Application
Selection Property
Validation Focus
Atmospheric VOC authentic standard for oxidation product ID
Regioisomeric purity for distinct chromatographic retention
Co-elution check against 3-oxobutyl acetate under GC-MS/PAMS conditions
Latent 2-butanone synthon in multi-step synthesis
Chemoselective hydrolysis to specific ketone product
Hydrolysis product identity confirmation (2-butanone vs. 4-hydroxy-2-butanone)
High-temperature heterocycle building block
Thermal stability with documented off-gas safety profile
Process safety assessment above 200 °C; reactor material compatibility
Non-flavor/non-fragrance pharmaceutical intermediate
Regulatory use restriction (TGSC: not for flavor/fragrance)
Compliance documentation segregation from food-grade butyl acetate esters
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